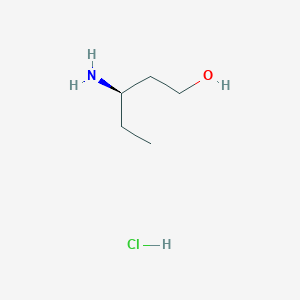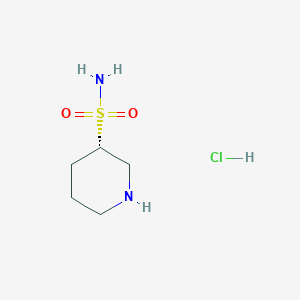![molecular formula C9H8Cl2N2O2 B2668231 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride CAS No. 2138155-01-6](/img/structure/B2668231.png)
2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride” is a chemical compound that belongs to the class of halogenated heterocycles . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound involves various synthetic routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . The yield of the synthesis process is reported to be 76% .Molecular Structure Analysis
The empirical formula of this compound is C7H5ClN2 . The molecular weight is 152.58 . The SMILES string representation is Clc1ccc2[nH]ccc2n1 .Chemical Reactions Analysis
The compound exhibits various chemical reactions as evidenced by its NMR spectra . The compound has been used as a starting material in the synthesis of azaserotonin .Physical And Chemical Properties Analysis
The compound has a melting point of 183-184°C . It is soluble in DMSO, ethyl acetate, and methanol .科学的研究の応用
Organic Acids in Industrial Applications
Acidizing Operations and Organic Acids : Organic acids, including formic, acetic, citric, and lactic acids, have been explored for their roles in acidizing operations within carbonate and sandstone formations, commonly in oil and gas operations. These acids present an alternative to hydrochloric acid (HCl) due to their lower corrosivity and potential for deeper penetration in high-temperature applications. Formic acid, in particular, has been used as a corrosion rate reducer in conjunction with HCl, while acetic and lactic acids have applications in dissolving drilling mud filter cakes. Citric acid is utilized as an iron sequestering agent, highlighting the versatile applications of organic acids beyond traditional acidizing operations (Alhamad et al., 2020).
Biotechnological Routes and Environmental Treatment
Lactic Acid as a Feedstock : Lactic acid is highlighted for its pivotal role in the synthesis of biodegradable polymers and as a precursor for various chemicals like pyruvic acid, acrylic acid, and lactate ester through both chemical and biotechnological routes. The focus on lactic acid underlines the importance of organic compounds in developing sustainable industrial processes and products, including potential applications in environmental remediation and the production of green chemicals (Gao, Ma, & Xu, 2011).
Synthesis and Reactivity of Organic Compounds
Diketopyrrolopyrroles (DPPs) : While not directly related to the compound , the study of DPPs showcases the synthesis, reactivity, and optical properties of organic compounds widely used as dyes and in electronics. This illustrates the broader context of organic compound research, focusing on the development of functional materials with specific optical and electronic properties, potentially relevant to the study of "2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride" in material science or dye applications (Grzybowski & Gryko, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2.ClH/c10-8-2-6-5(1-9(13)14)3-11-7(6)4-12-8;/h2-4,11H,1H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJBELULCYNJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Cl)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2668151.png)

![Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2668156.png)
![3-fluoro-5-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2668157.png)
![3-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2668158.png)

![methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2668161.png)
![(E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one](/img/structure/B2668162.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2668164.png)


![4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2668169.png)
